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Introduction
Cog133, a 17-amino acid peptide fragment derived from the receptor-binding region of human

Apolipoprotein E (ApoE) corresponding to residues 133-149, has emerged as a promising

therapeutic agent with potent neuroprotective and anti-inflammatory properties.[1][2] As an

ApoE mimetic, Cog133 competes with the full-length ApoE protein for binding to members of

the low-density lipoprotein (LDL) receptor family, thereby modulating a variety of cellular

signaling pathways implicated in neurodegenerative diseases and inflammatory conditions.[1]

[2] This technical guide provides a comprehensive overview of Cog133, including its

mechanism of action, quantitative data from key studies, detailed experimental protocols, and

visualizations of the signaling pathways it influences.

Physicochemical Properties and Quantitative Data
Cog133 is a synthetic peptide with the amino acid sequence Ac-LRVRLASHLRKLRKRLL-

amide.[1] The N-terminus is acetylated and the C-terminus is amidated to enhance its stability.

[1]

Table 1: Quantitative Data for Cog133
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Parameter Value Cell/System Reference

Binding Affinity (Kd)

LRP1

Not explicitly reported

for Cog133. RAP, a

ligand for LRP1, binds

with a Kd of 0.68 nM.

Surface Plasmon

Resonance
[3]

IC50 Values

α7 Nicotinic

Acetylcholine

Receptor (nAChR)

Antagonism

445 nM

Xenopus oocytes

expressing α7

nAChRs

[4]

In Vivo Efficacy

Reduction in intestinal

MPO levels (3 μM)
Significant (p < 0.05)

5-FU-induced

mucositis in Swiss

mice

[1]

Reduction in intestinal

IL-1β levels (1 and 3

μM)

Significant (p < 0.05

and p < 0.001,

respectively)

5-FU-induced

mucositis in Swiss

mice

[1]

Reduction in serum

TNF-α
Significant LPS-challenged mice [1]

In Vitro Efficacy

Inhibition of NO, TNF-

α, and IL-6 release
Dose-dependent

LPS and IFN-γ-

stimulated

macrophages

Improved IEC-6 cell

viability (0.02, 0.2, and

2.0 μM)

Significant

5-FU-challenged IEC-

6 cells in glutamine-

free media

Mechanism of Action
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Cog133 exerts its biological effects through multiple mechanisms, primarily involving its

interaction with cell surface receptors and subsequent modulation of intracellular signaling

cascades.

Receptor Interactions
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): Cog133 competes with ApoE

for binding to LRP1, a large endocytic and signaling receptor.[2] This interaction is crucial for

many of its neuroprotective and anti-inflammatory effects. While a specific Kd value for

Cog133 binding to LRP1 has not been reported, the high-affinity interaction of other ligands

with LRP1 suggests a strong binding potential.[3]

α7 Nicotinic Acetylcholine Receptor (nAChR): Cog133 acts as a non-competitive antagonist

of the α7 nAChR with an IC50 of 445 nM.[4] This receptor is implicated in neuroinflammation

and excitotoxicity.

Signaling Pathways
Cog133 has been shown to modulate several key signaling pathways:

NF-κB Signaling Pathway: A central mechanism of Cog133's anti-inflammatory action is the

inhibition of the canonical NF-κB signaling pathway. It has been shown to reduce the activity

of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[5]

This prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-

κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes

such as TNF-α, IL-1β, and iNOS.[1][2]
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Cog133 inhibits the canonical NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway: In models of intestinal injury, Cog133 has been shown to

promote tissue repair by modulating the Wnt/β-catenin pathway. It appears to reduce the

expression of the β-catenin destruction complex, leading to the stabilization and nuclear

translocation of β-catenin, which in turn activates genes involved in cell proliferation and

migration.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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